![molecular formula C14H18FN3O2 B2820219 2-(5-Fluoropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid CAS No. 2034536-48-4](/img/structure/B2820219.png)

2-(5-Fluoropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

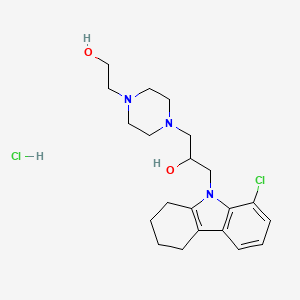

The compound “2-(5-Fluoropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a fluorine atom attached to it. It also contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . In this case, the shared atom is a nitrogen atom (aza-). The compound also contains a carboxylic acid group.

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the spirocyclic structure and the various functional groups. The presence of the nitrogen atom in the spirocyclic structure could potentially introduce some interesting chemical properties, as nitrogen is capable of forming multiple bonds and can carry a positive charge .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the carboxylic acid group could potentially make the compound acidic .Wissenschaftliche Forschungsanwendungen

Mechanisms of Action and Clinical Applications

Fluoropyrimidines, including 5-fluorouracil (5-FU) and its derivatives, play a crucial role in the treatment of various cancers due to their ability to disrupt DNA and RNA synthesis. The scientific research around these compounds, which share structural similarities with 2-(5-Fluoropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid, has focused on their mechanisms of action, clinical applications, and attempts to mitigate associated toxicities.

Mechanism of Action and Efficacy in Cancer Treatment

Fluoropyrimidines function by inhibiting thymidylate synthase (TS), a key enzyme in DNA synthesis, and incorporating into DNA and RNA, thereby inducing cytotoxicity in cancer cells. Research has identified TAS-102, an oral combination therapy consisting of trifluridine and tipiracil hydrochloride, as effective in 5-FU-refractory patients, highlighting the unique action mechanism and clinical utility of fluoropyrimidines in metastatic colorectal cancer treatment (Lenz, Stintzing, & Loupakis, 2015).

Environmental Concerns and Alternatives

The review of fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) provides insight into the environmental implications of fluorinated substances, including those related to the broader category of fluoropyrimidines. It addresses the need for safer alternatives that pose less risk to humans and the environment (Wang, Cousins, Scheringer, & Hungerbühler, 2013).

Pharmacogenetics and Personalized Medicine

Studies on the pharmacogenetics of fluoropyrimidine metabolism underscore the importance of genetic testing in personalizing cancer treatment. Dihydropyrimidine dehydrogenase (DPD) polymorphisms, for instance, significantly impact patient tolerance to fluoropyrimidine-based therapies, suggesting the necessity of pre-treatment genetic screening to optimize therapeutic outcomes and minimize toxicities (Del Re et al., 2017).

Safety and Toxicity Management

The development of strategies to mitigate the toxic effects of fluoropyrimidines, including cardiotoxicity and severe adverse reactions, is a key area of research. Identifying risk factors and effective management strategies for 5-FU cardiotoxicity, as well as exploring antidotes like uridine triacetate for fluoropyrimidine-induced toxicities, are crucial for enhancing patient safety during treatment (More, Lane, & Asnani, 2021).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(5-fluoropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN3O2/c15-10-6-16-13(17-7-10)18-8-11(12(19)20)14(9-18)4-2-1-3-5-14/h6-7,11H,1-5,8-9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHOLJLEUXSLLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CN(CC2C(=O)O)C3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2820138.png)

![2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B2820142.png)

![N-(4-ethylbenzyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2820149.png)

![2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B2820153.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2820158.png)